molecular formula C14H17NO5 B045897 Triticone C CAS No. 120142-46-3

Triticone C

Cat. No. B045897
M. Wt: 279.29 g/mol
InChI Key: UEEZHRJFRYRGNC-YAKYOLASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triticone C is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

1. Structural Understanding of Eukaryotic Chaperonin TRiC/CCT

The study by Joachimiak et al. (2014) provides insights into the eukaryotic chaperonin TRiC, also known as CCT. This chaperonin is essential for the folding of many proteins and is composed of two rings of eight different subunits. The research explores how this diversification of subunits is linked to proteome expansion, and how TRiC's unique substrate-binding site contributes to its ability to fold obligate substrates (Joachimiak et al., 2014).

2. Impact on Antioxidative Defence in Wheat Seedlings

Keleş and Öncel (2002) investigated the effects of temperature and water stress on antioxidative defence in wheat seedlings, a context where Triticone C is relevant. The study found that low and high temperatures impact the antioxidative defence system, altering the response to environmental stresses (Keleş & Öncel, 2002).

3. Role in Fungal Pathogen and Wheat Interaction

Rawlinson et al. (2019) identified a gene responsible for producing phytotoxic triticone A/B in Pyrenophora tritici-repentis, a fungal pathogen causing tan spot in wheat. Their study demonstrates the importance of Triticone C in the interaction between this pathogen and wheat (Rawlinson et al., 2019).

4. Triticone C as a Potential Selective Cytotoxic Agent

Moheb et al. (2013) explored the potential of tricin, a component related to Triticone C, as a selective cytotoxic agent in cancer treatment. They found that tricin derived from wheat husks showed potent inhibitory effects on cancer cell lines, suggesting its potential for clinical use (Moheb et al., 2013).

5. Effects on Wheat Secondary Metabolism

Cummins et al. (2006) studied how herbicide safeners, including substances related to Triticone C, impact the secondary metabolism of wheat. Their findings indicate that such compounds can selectively alter the metabolism of phenolic compounds in wheat, demonstrating Triticone C's influence on plant biochemistry (Cummins et al., 2006).

properties

CAS RN

120142-46-3

Product Name

Triticone C

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

(4R,6E,10R)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione

InChI

InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11-,12-,14?/m0/s1

InChI Key

UEEZHRJFRYRGNC-YAKYOLASSA-N

Isomeric SMILES

CC/C=C/1\C=CC(=O)[C@@H](C12[C@H](C(=C)N(C2=O)OC)O)O

SMILES

CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O

Canonical SMILES

CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O

synonyms

triticone C
triticone D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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